

Part 1: Executive Summary & Chemical Identity

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *tert-Butyl pentafluoropropionate*

CAS No.: 55258-28-1

Cat. No.: B1272684

[Get Quote](#)

tert-Butyl pentafluoropropionate (TBPFP) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates requiring the introduction of a pentafluoroethyl (

) moiety or a lipophilic, acid-labile ester group. Unlike its commercially ubiquitous analog ethyl pentafluoropropionate, the tert-butyl variant offers unique orthogonal protection strategies due to the acid-lability of the tert-butyl group.

While the ethyl ester is the standard catalog reagent, TBPFP is frequently synthesized in situ or on-demand for specific mechanistic requirements where base-mediated hydrolysis (required for ethyl esters) would degrade sensitive substrates.

Physicochemical Profile[1][2][3][4][5][6][7]

Property	Data	Notes
Chemical Name	tert-Butyl 2,2,3,3,3-pentafluoropropanoate	IUPAC
CAS Number	Not Widely Listed	See Note Below
Related CAS	426-65-3 (Ethyl Ester); 422-64-0 (Parent Acid)	Commercial Analogs
Molecular Formula		
Molecular Weight	220.14 g/mol	
Density (Est.)	1.15 - 1.20 g/mL	Higher than non-fluorinated esters
Boiling Point (Est.)	105 - 110 °C	Volatile; Handle with care
Solubility	DCM, THF, Et2O	Hydrophobic

Technical Note on CAS: TBPFPP is a "non-catalog" entity in most public chemical registries, often conflated with its n-butyl isomer (CAS 680-28-4). Researchers should reference the parent Pentafluoropropionic Acid (CAS 422-64-0) or Pentafluoropropionic Anhydride (CAS 356-42-3) as the primary sourcing materials.

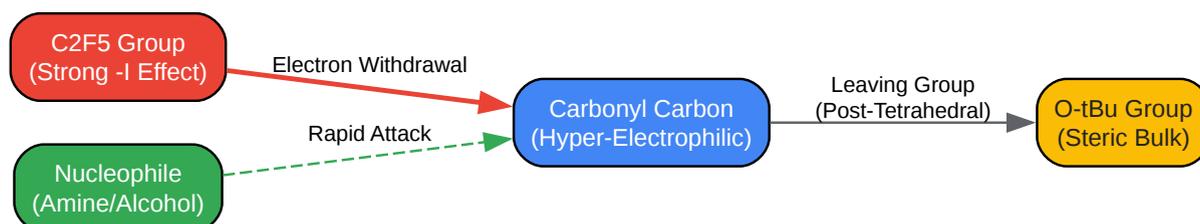
Part 2: Synthetic Utility & Mechanism

The utility of TBPFPP lies in the electronic synergy between the pentafluoroethyl group and the tert-butyl ester.

- **Hyper-Electrophilicity:** The strong inductive effect () of the group pulls electron density away from the carbonyl carbon, making it significantly more electrophilic than non-fluorinated propionates. This facilitates rapid nucleophilic acyl substitution, even with weak nucleophiles.
- **Acid-Labile Protection:** In multi-step synthesis, the tert-butyl group allows for deprotection using Trifluoroacetic acid (TFA) or HCl in dioxane, avoiding the harsh basic conditions

(LiOH/NaOH) required to cleave ethyl esters—conditions that often lead to defluorination or racemization of chiral centers.

Diagram 1: Electronic Activation & Reactivity



[Click to download full resolution via product page](#)

Figure 1: The electron-withdrawing nature of the perfluoroalkyl chain activates the carbonyl, while the t-butyl group dictates the deprotection pathway.

Part 3: Synthesis Protocol (Self-Validating)

Since TBPFPP is rarely available off-the-shelf, the following protocol describes its synthesis from Pentafluoropropionic Anhydride. This method is preferred over the acid chloride route due to cleaner by-products (pentafluoropropionic acid vs. HCl).

Reagents:

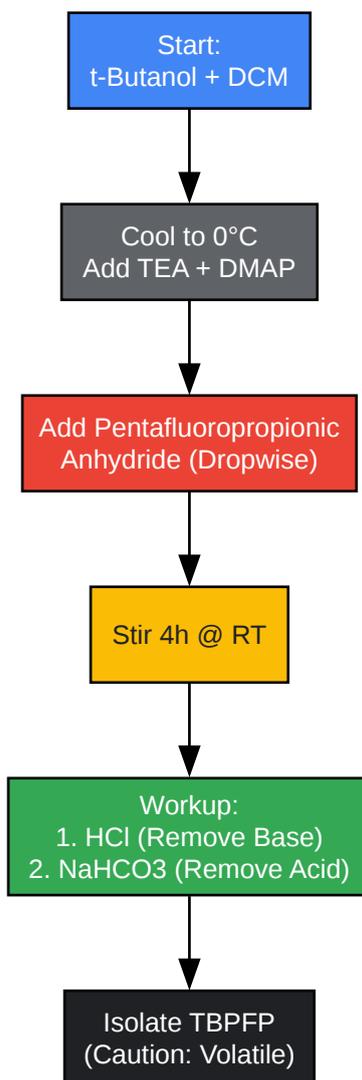
- Pentafluoropropionic Anhydride (PFPA): 1.1 equivalents (CAS 356-42-3).
- tert-Butanol: 1.0 equivalent (Anhydrous).
- DMAP (4-Dimethylaminopyridine): 0.1 equivalent (Catalyst).
- Triethylamine (TEA): 1.2 equivalents (Acid scavenger).
- DCM (Dichloromethane): Solvent (Anhydrous).

Step-by-Step Methodology:

- Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (

-) atmosphere. Add anhydrous DCM (50 mL) and tert-Butanol (10 mmol).
- Base Addition: Add Triethylamine (12 mmol) and DMAP (1 mmol). Cool the solution to using an ice bath.
 - Acylation: Dropwise add Pentafluoropropionic Anhydride (11 mmol) diluted in 10 mL DCM over 15 minutes. Caution: Exothermic reaction.
 - Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
 - Validation Point (TLC/GC): Monitor disappearance of t-Butanol.
 - Workup:
 - Wash with 1M HCl (2 x 20 mL) to remove TEA/DMAP.
 - Wash with Sat.
(2 x 20 mL) to remove excess pentafluoropropionic acid.
 - Wash with Brine, dry over
 - Purification: Carefully concentrate under reduced pressure (Rotovap).
 - Critical: Do not apply high vacuum (< 20 mbar) or heat > 30°C, as TBFPF is volatile. Distillation at atmospheric pressure is recommended if high purity is needed.

Diagram 2: Synthesis Workflow



[Click to download full resolution via product page](#)

Figure 2: Step-by-step synthesis workflow for **tert-Butyl Pentafluoropropionate**.^{[1][2]}

Part 4: Applications in Drug Development

N-Acylation of Amines (Fluoro-Amide Synthesis)

TBPFPP is an excellent reagent for converting amines into pentafluoropropionamides. The bulky t-butyl group minimizes side reactions (like double acylation) compared to the more reactive anhydride.

- Protocol: Mix Amine (1 eq) + TBPFPP (1.2 eq) in THF at Reflux (60°C).

- Why: The tert-butoxy group is a poorer leaving group than the carboxylate found in anhydrides, allowing for a more controlled, "gentler" acylation of sensitive amines.

Lipophilicity Tuning (Prodrugs)

The introduction of the

group significantly increases the

(lipophilicity) of a molecule, enhancing membrane permeability. The tert-butyl ester can serve as a metabolic handle, slowly hydrolyzing in vivo to release the active acid form, or acting as a robust protecting group during intermediate synthesis.

Part 5: Safety & Handling (MSDS Summary)

- Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.[3]
- Inhalation: Fluorinated esters can cause respiratory tract irritation. Use only in a fume hood.
- Storage: Store at 2-8°C under inert gas. Moisture sensitive (slow hydrolysis).

References

- National Institute of Standards and Technology (NIST).Pentafluoropropionic acid, butyl ester (Isomer Data). NIST Chemistry WebBook.[4] Available at: [\[Link\]](#)
- PubChem.Pentafluoropropionic Acid (Parent Compound). National Library of Medicine. Available at: [\[Link\]](#)
- Organic Chemistry Portal.Protecting Groups: tert-Butyl Esters.[5] Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. 2,2,3,3,3-Pentafluoropropanol | C3H3F5O | CID 9872 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Pentafluoropropionic acid, butyl ester \[webbook.nist.gov\]](#)
- [5. tert-Butyl Esters \[organic-chemistry.org\]](#)
- To cite this document: BenchChem. [Part 1: Executive Summary & Chemical Identity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272684#tert-butyl-pentafluoropropionate-cas-number\]](https://www.benchchem.com/product/b1272684#tert-butyl-pentafluoropropionate-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com